molecular formula C12H20ClNO4 B8052314 tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B8052314
M. Wt: 277.74 g/mol
InChI Key: JKWZMMBKLGOZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a chloromethoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloromethyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethoxy group in tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

    Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: Tert-butyl 3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate.

    Reduction: Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It can be used to investigate enzyme inhibition and receptor binding properties.

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties .

Industry: In the industrial sector, tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate : Similar structure but with a piperazine ring instead of a pyrrolidine ring.
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate : Contains a piperazine ring and a chloroethyl group.
  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate : Contains a boronic ester group.

Uniqueness: tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and potential biological activity

Properties

IUPAC Name

tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWZMMBKLGOZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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